Cas no 1805235-40-8 (2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol)

2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol
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- インチ: 1S/C7H9F2N3O/c8-6(9)5-3(2-13)1-4(10)7(11)12-5/h1,6,13H,2,10H2,(H2,11,12)
- InChIKey: YOOGNXARNLXAJC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CO)=CC(=C(N)N=1)N)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 85.2
- 疎水性パラメータ計算基準値(XlogP): -0.4
2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029073970-1g |
2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol |
1805235-40-8 | 97% | 1g |
$1,504.90 | 2022-04-01 | |
Alichem | A029073970-250mg |
2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol |
1805235-40-8 | 97% | 250mg |
$499.20 | 2022-04-01 | |
Alichem | A029073970-500mg |
2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol |
1805235-40-8 | 97% | 500mg |
$847.60 | 2022-04-01 |
2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
2,3-Diamino-6-(difluoromethyl)pyridine-5-methanolに関する追加情報
Introduction to 2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol (CAS No. 1805235-40-8)
2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805235-40-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of both amino and hydroxyl functional groups, along with a difluoromethyl substituent, make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The difluoromethyl group is a key structural element that imparts unique electronic and steric properties to the molecule. This substitution pattern is frequently employed in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The amino groups at the 2- and 3-positions provide opportunities for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities. Additionally, the hydroxyl group at the 5-position introduces polarity and potential for hydrogen bonding interactions, which can be exploited in drug design to optimize receptor binding.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine scaffolds. The combination of electronic effects from fluorine atoms and the presence of multiple reactive sites has made compounds like 2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol particularly interesting for medicinal chemists. For instance, studies have demonstrated that pyridine derivatives can serve as effective inhibitors of various enzymes and receptors involved in inflammatory responses, cancer progression, and infectious diseases. The structural versatility of this compound allows it to be modified in multiple ways to target specific biological pathways.
One of the most compelling aspects of 2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol is its potential as a building block for more complex drug candidates. Researchers have leveraged its scaffold to develop molecules with enhanced efficacy and reduced toxicity compared to existing treatments. For example, derivatives of this compound have been investigated for their anti-inflammatory properties, showing promise in preclinical models by modulating key signaling pathways such as NF-κB and MAPK. The ability to fine-tune the structure through strategic functionalization makes it an invaluable asset in drug discovery pipelines.
The synthesis of 2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include nucleophilic substitution reactions to introduce the amino groups, followed by protection-deprotection strategies to handle the reactive hydroxyl functionality. The introduction of the difluoromethyl group often requires specialized reagents or catalytic systems to ensure high selectivity and yield. These synthetic challenges underscore the complexity involved in producing such compounds but also highlight the advancements in synthetic chemistry that have made their preparation more accessible than ever before.
From a computational chemistry perspective, 2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into how the electronic distribution around the molecule influences its binding affinity and specificity. These studies often reveal unexpected relationships between structural features and biological activity, guiding chemists in designing next-generation analogs with improved properties.
The pharmacokinetic profile of 2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol is another critical area of investigation. Researchers are keenly interested in how modifications to the molecule can affect its absorption, distribution, metabolism, excretion (ADME), and overall bioavailability. For instance, computational modeling has been used to predict how changes in lipophilicity or charge distribution might influence these parameters. Such predictions are invaluable for guiding experimental efforts and reducing the time required to identify lead compounds.
In conclusion,2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol (CAS No. 1805235-40-8) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this compound class,2,3-Diamino-6-(difluoromethyl)pyridine-5-methanol is likely to remain at the forefront of medicinal chemistry innovation.
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